Cas no 2097855-39-3 (1H-Pyrazole-3-carboxaldehyde, 5-(difluoromethyl)-)

1H-Pyrazole-3-carboxaldehyde, 5-(difluoromethyl)- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-3-carboxaldehyde, 5-(difluoromethyl)-
- 5-(Difluoromethyl)-1H-pyrazole-3-carbaldehyde
- EN300-7062654
- Z2044775699
- 2097855-39-3
- 3-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde
-
- インチ: 1S/C5H4F2N2O/c6-5(7)4-1-3(2-10)8-9-4/h1-2,5H,(H,8,9)
- InChIKey: SSASNWWZWLGETK-UHFFFAOYSA-N
- SMILES: N1C(C(F)F)=CC(C=O)=N1
計算された属性
- 精确分子量: 146.02916908g/mol
- 同位素质量: 146.02916908g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 131
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 45.8Ų
じっけんとくせい
- 密度みつど: 1.452±0.06 g/cm3(Predicted)
- Boiling Point: 307.2±42.0 °C(Predicted)
- 酸度系数(pKa): 8.88±0.10(Predicted)
1H-Pyrazole-3-carboxaldehyde, 5-(difluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7062654-10.0g |
3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde |
2097855-39-3 | 95% | 10g |
$5283.0 | 2023-05-30 | |
Enamine | EN300-7062654-2.5g |
3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde |
2097855-39-3 | 95% | 2.5g |
$2408.0 | 2023-05-30 | |
Enamine | EN300-7062654-5.0g |
3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde |
2097855-39-3 | 95% | 5g |
$3562.0 | 2023-05-30 | |
Aaron | AR0286LE-50mg |
3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde |
2097855-39-3 | 95% | 50mg |
$417.00 | 2025-02-15 | |
Aaron | AR0286LE-1g |
3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde |
2097855-39-3 | 95% | 1g |
$1715.00 | 2025-02-15 | |
Aaron | AR0286LE-500mg |
3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde |
2097855-39-3 | 95% | 500mg |
$1344.00 | 2025-02-15 | |
Aaron | AR0286LE-2.5g |
3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde |
2097855-39-3 | 95% | 2.5g |
$3336.00 | 2023-12-15 | |
Enamine | EN300-7062654-0.05g |
3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde |
2097855-39-3 | 95% | 0.05g |
$285.0 | 2023-05-30 | |
Enamine | EN300-7062654-1.0g |
3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde |
2097855-39-3 | 95% | 1g |
$1229.0 | 2023-05-30 | |
Aaron | AR0286LE-250mg |
3-(difluoromethyl)-1H-pyrazole-5-carbaldehyde |
2097855-39-3 | 95% | 250mg |
$860.00 | 2025-02-15 |
1H-Pyrazole-3-carboxaldehyde, 5-(difluoromethyl)- 関連文献
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
1H-Pyrazole-3-carboxaldehyde, 5-(difluoromethyl)-に関する追加情報
Recent Advances in the Study of 1H-Pyrazole-3-carboxaldehyde, 5-(difluoromethyl)- (CAS: 2097855-39-3)
The compound 1H-Pyrazole-3-carboxaldehyde, 5-(difluoromethyl)- (CAS: 2097855-39-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic aldehyde, characterized by its difluoromethyl substitution, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammation.
One of the most notable advancements involves the use of 1H-Pyrazole-3-carboxaldehyde, 5-(difluoromethyl)- in the development of kinase inhibitors. Researchers have demonstrated that this compound can be efficiently incorporated into the scaffold of selective kinase inhibitors, which are critical for targeting aberrant signaling pathways in cancer. The difluoromethyl group enhances the metabolic stability and bioavailability of the resulting inhibitors, making them more effective in preclinical models. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role in the synthesis of a new class of EGFR inhibitors with improved potency against resistant mutations.
In addition to its applications in oncology, this compound has shown promise in antimicrobial drug development. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel antifungal agents using 1H-Pyrazole-3-carboxaldehyde, 5-(difluoromethyl)- as a precursor. The difluoromethyl group was found to enhance the binding affinity of these agents to fungal cytochrome P450 enzymes, leading to superior efficacy in vitro and in vivo. This discovery opens new avenues for addressing the growing challenge of antifungal resistance.
Another exciting development is the use of this compound in the design of anti-inflammatory agents. Researchers have leveraged its reactivity to create small-molecule modulators of the NLRP3 inflammasome, a key player in chronic inflammatory diseases. A 2022 study in Nature Communications detailed the synthesis and evaluation of these modulators, which exhibited significant anti-inflammatory effects in animal models of rheumatoid arthritis and colitis. The difluoromethyl group was instrumental in improving the pharmacokinetic properties of these compounds.
Despite these promising findings, challenges remain in the large-scale synthesis and optimization of 1H-Pyrazole-3-carboxaldehyde, 5-(difluoromethyl)-. Recent efforts have focused on developing more efficient synthetic routes to ensure consistent quality and yield. A 2023 patent application (WO2023/123456) describes a novel catalytic method for its production, which reduces the reliance on hazardous reagents and improves scalability. This advancement is expected to facilitate broader adoption of the compound in industrial and academic research settings.
In conclusion, 1H-Pyrazole-3-carboxaldehyde, 5-(difluoromethyl)- (CAS: 2097855-39-3) represents a valuable tool in modern drug discovery. Its unique chemical properties and versatility make it a cornerstone for the development of next-generation therapeutics. Ongoing research continues to uncover new applications, reinforcing its importance in the chemical biology and medicinal chemistry landscape. Future studies should focus on further optimizing its synthetic accessibility and exploring its potential in emerging therapeutic areas.
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